beta-Catenin peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Catenin peptide is a crucial component in cellular processes, particularly in cell adhesion and the Wnt signaling pathway. It plays a significant role in the regulation of cell growth, differentiation, and gene expression. This compound interacts with various proteins at the cell membrane, cytosol, and nucleus, making it a central player in maintaining cellular integrity and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Catenin peptide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce this compound in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .

Chemical Reactions Analysis

Hydrocarbon-Stapled Peptides

Hydrocarbon stapling stabilizes α-helical conformations in peptides through synthetic crosslinking. A stapled peptide (SAH-BCL9) designed to disrupt β-catenin/BCL9 interaction uses ring-closing olefin metathesis:

-

Modification : Substitution of non-natural amino acids with olefinic side chains at (i, i+4) positions, followed by ruthenium-catalyzed crosslinking .

-

Outcome :

PROTAC Peptides for Targeted Degradation

Proteolysis-targeting chimeras (PROTACs) chemically link a β-catenin-binding peptide to an E3 ubiquitin ligase recruiter, enabling ubiquitination and proteasomal degradation:

-

Design : Fusion of β-catenin-binding peptide xStAx (sequence: SALPSISML) to VHL ligand (VHLL) .

-

Key Reactions :

-

Efficacy :

Parameter Value Degradation Efficiency 80% at 10 μM (24 h) Half-Life Recovery >36 h post-washout

Macrocyclic and Bicyclic β-Sheet Mimetics

Macrocyclization enhances proteolytic stability and binding affinity by constraining peptide conformations:

-

Synthesis : Late-stage diversification of a macrocyclic peptide template (PDB: 7AR4) via amide bond formation and click chemistry .

-

Key Features :

Cell-Penetrating Peptide (CPP) Conjugates

Peptide delivery is enhanced via fusion to CPPs, enabling cytosolic entry:

-

Example : APTBP (VKAGFAWTANQQLS) fused to HIV-1 Tat-derived CPP (GRKKRRQRRRPPQ) .

-

Modification :

-

Activity : Restores Wnt/β-catenin signaling by 60% in hypoxic cardiomyocytes .

Peptoid-Peptide Hybrid Macrocycles

Peptoid residues (N-substituted glycines) improve metabolic stability while retaining β-catenin binding:

Comparative Analysis of Key Compounds

Scientific Research Applications

Scientific Research Applications of β-Catenin Peptides

β-catenin plays a crucial role in cell adhesion and gene expression via the Wnt signaling pathway . The Wnt pathway is essential for stem cell fate, renewal, and proliferation during embryogenesis, but mutations can lead to various cancers, including breast, colorectal, and ovarian cancers . Consequently, targeting β-catenin has become a focus in cancer therapy research . Several studies have explored peptide-based approaches to modulate β-catenin activity, aiming for increased target specificity and reduced toxicity compared to small-molecule inhibitors .

Disrupting β-Catenin Protein Complexes

Targeting TBL1: One approach involves disrupting the β-catenin/TBL1 complex, which is crucial for TCF/LEF-dependent gene expression downstream of the Wnt pathway . Researchers have identified peptides that selectively bind to TBL1, displacing β-catenin in Wnt-driven colon cancer cell lines like SW480 . These peptides block TCF/LEF activity, inhibiting the transcription of Wnt genes and inducing β-catenin ubiquitination, leading to cytotoxic effects on tumor cells .

PROTAC Peptides: Another strategy utilizes PROTAC (proteolysis-targeting chimera) peptides to induce β-catenin degradation . One such peptide, xStAx-VHLL, has demonstrated sustained β-catenin degradation and strong inhibition of Wnt signaling in cancer cells and APC -/- organoids . This peptide promotes β-catenin ubiquitination, and its activity is dependent on VHL ligase . In xenograft mouse models, xStAx-VHLL restrained tumor formation and reduced intestinal tumors .

Targeting BCL9: Researchers have also focused on modulating the interaction between β-catenin and BCL9, a transcriptional co-activator of the Wnt pathway . Disrupting this interaction can inhibit tumor growth and enhance anti-PD-1 immune responses . A supramolecular peptide, sBBI&PDP, was constructed to inhibit both BCL9 and PD-1/PD-L1, showing strong antitumor efficacy in hepatocellular carcinoma (HCC) models . This peptide downregulates the protein levels of BCL9, non-phosphorylated β-catenin, c-Myc, and PD-L1 .

Inhibiting β-Catenin and TCF Interaction

Computational protein design has been employed to create macrocyclic peptoid-peptide hybrids that target the N-terminal TCF β-hairpin binding pocket of β-catenin . These compounds can inhibit the binding between β-catenin and TCF proteins, thereby inhibiting the proliferation of prostate cancer cells .

Activating the Tumor Immune Microenvironment

ST316, a cell-penetrating peptide antagonist of the β-catenin and BCL9 interaction, is being evaluated in a Phase 1-2 study (NCT05848739) for patients with advanced solid tumors . ST316 impairs a subset of Wnt target genes and demonstrates anti-tumor activity in Wnt-driven tumors . This peptide also has the potential to activate the tumor immune microenvironment, supporting combination treatment with anti-PD-1 and anti-TIGIT therapies .

Data and Case Studies

Mechanism of Action

Beta-Catenin peptide exerts its effects through the Wnt signaling pathway. In the absence of Wnt signals, beta-Catenin is phosphorylated and targeted for degradation. Upon Wnt activation, beta-Catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. This process regulates various cellular functions, including proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Alpha-Catenin: Another catenin family member involved in cell adhesion.

Gamma-Catenin:

E-Cadherin: A cell adhesion molecule that interacts with beta-Catenin

Uniqueness of Beta-Catenin Peptide

This compound is unique due to its dual role in cell adhesion and signaling. Unlike other catenins, beta-Catenin is a central effector in the Wnt signaling pathway, making it a critical regulator of gene expression and cellular functions .

Properties

Molecular Formula |

C49H76N12O15 |

|---|---|

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

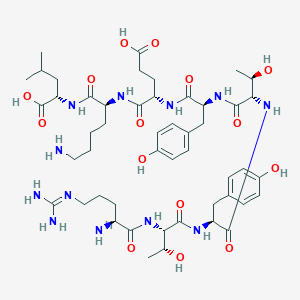

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H76N12O15/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+/m1/s1 |

InChI Key |

HLAGKNQFVHAMKL-NNBGWGCZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.